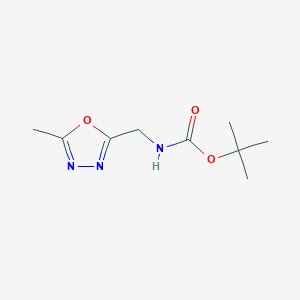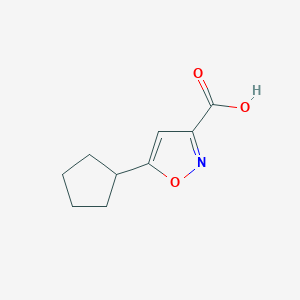
5-cyclopentylisoxazole-3-carboxylic acid
Übersicht
Beschreibung
5-cyclopentylisoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a cyclopentyl group and a carboxylic acid group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Wirkmechanismus
Mode of Action
Isoxazole derivatives are known to interact with their targets through numerous non-covalent interactions
Biochemical Pathways
Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Given the known biological activities of isoxazole derivatives, it can be hypothesized that this compound may have similar effects . .
Biochemische Analyse
Biochemical Properties
5-Cyclopentyl-isoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and, consequently, gene expression. Additionally, 5-Cyclopentyl-isoxazole-3-carboxylic acid has been shown to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling pathways .
Cellular Effects
The effects of 5-Cyclopentyl-isoxazole-3-carboxylic acid on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Cyclopentyl-isoxazole-3-carboxylic acid can induce apoptosis (programmed cell death) by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 5-Cyclopentyl-isoxazole-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of HDACs, it prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription . Additionally, 5-Cyclopentyl-isoxazole-3-carboxylic acid can inhibit kinase activity by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream targets . These molecular interactions result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 5-Cyclopentyl-isoxazole-3-carboxylic acid can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation . In in vitro studies, the long-term effects of 5-Cyclopentyl-isoxazole-3-carboxylic acid on cellular function include sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has been observed to maintain its biological activity over extended periods, although its effects may diminish with time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of 5-Cyclopentyl-isoxazole-3-carboxylic acid in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity . Beyond this threshold, increasing the dosage does not proportionally enhance the effects but rather increases the risk of adverse effects .
Metabolic Pathways
5-Cyclopentyl-isoxazole-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed through conjugation reactions, such as glucuronidation, to enhance their excretion . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 5-Cyclopentyl-isoxazole-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, it may bind to albumin in the bloodstream, which helps in its transport to different tissues . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 5-Cyclopentyl-isoxazole-3-carboxylic acid is crucial for its activity and function. It has been found to localize primarily in the nucleus, where it interacts with chromatin and modulates gene expression . This localization is facilitated by specific targeting signals or post-translational modifications that direct the compound to the nucleus . Additionally, 5-Cyclopentyl-isoxazole-3-carboxylic acid may also localize to other organelles, such as the mitochondria, where it can influence cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentylisoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction is often carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. Microwave-assisted synthesis is one such method that has been reported to be efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-cyclopentylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
5-cyclopentylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Cyclopropyl-isoxazole-3-carboxylic acid
- 5-Phenyl-isoxazole-3-carboxylic acid
- 5-Methyl-isoxazole-3-carboxylic acid
Uniqueness
5-cyclopentylisoxazole-3-carboxylic acid is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activity. Compared to other isoxazole derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .
Eigenschaften
IUPAC Name |
5-cyclopentyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-8(13-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFQUOPSNNCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)
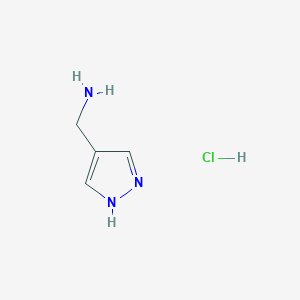
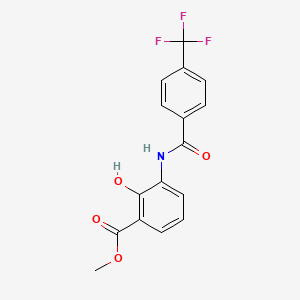
![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)
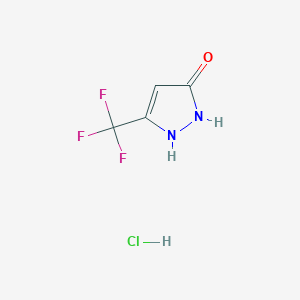
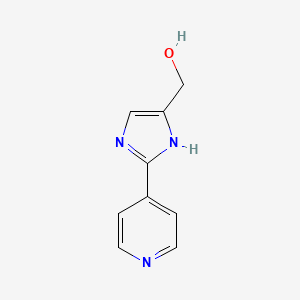
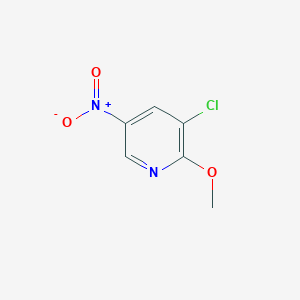
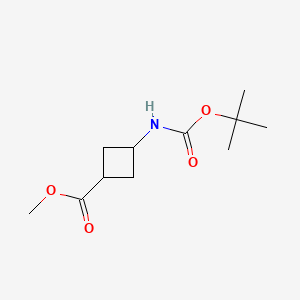
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)
